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Compound Focus: Trilaciclib

CAS No.: 1374743-00-6

Cat. No.: S545864

Application Notes: Myeloprotection with Trilaciclib

Trilaciclib is a first-in-class, short-acting, intravenous cyclin-dependent kinase 4/6 (CDK4/6) inhibitor. Its
unique mechanism provides multilineage myeloprotection by transiently arresting hematopoietic stem and
progenitor cells (HSPCs) in the G1 phase of the cell cycle, thereby protecting them from chemotherapy-
induced damage [1] [2] [3]. This proactive approach contrasts with reactive supportive care measures like

growth factors and transfusions.

Mechanism of Action

The myeloprotective effect is achieved through a carefully orchestrated mechanism. The diagram below

illustrates the key stages of this process.
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Mechanism of Myeloprotection by Trilaciclib
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Summary of Clinical Efficacy Data
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Pooled results from randomized Phase II trials demonstrate that trilaciclib significantly reduces the
incidence and severity of chemotherapy-induced myelosuppression (CIM) across multiple hematopoietic

lineages [4] [3] [5].

Table 1: Key Hematologic Outcomes with Trilaciclib + Topotecan vs. Placebo + Topotecan

) ) Trilaciclib + Placebo +

Efficacy Endpoint P-value
Topotecan Topotecan

Severe Neutropenia (SN) in Cycle 1 40.6% 75.9% P=0.016
Duration of SN (DSN) in Cycle 1 2 (£3.9) 7 (£6.2) P<0.0001
(days)
Febrile Neutropenia (FN) 3.22% 6.72% N/A
Grade =23 Anemia 28.1% 60.7% N/A
Grade =23 Thrombocytopenia 75.0% 85.7% N/A
RBC Transfusions (overall) 19.8% 29.9% N/A
Platelet Transfusions 63% 68% N/A
G-CSF Administration 37.0% 53.5% P<0.0001

Table 2: Impact on Chemotherapy Delivery and Patient Experience

Parameter Trilaciclib + Topotecan Placebo + Topotecan
Chemotherapy Dose Significant reduction (2.8 vs. 9.3 per 100 Higher incidence
Reductions cycles)

Hospitalizations Reduced rates for all-cause and CIM- Higher rates

related events

Patient-Reported Outcomes Significant improvement in fatigue and Worse outcomes
HRQoL
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Parameter Trilaciclib + Topotecan Placebo + Topotecan
Antitumor Efficacy (ORR, Comparable to placebo No detriment from
PFS, OS) trilaciclib

Detailed Experimental Protocols

The following methodologies are based on the Phase II trial (NCT02514447) that established the efficacy of
trilaciclib with topotecan [1] [6].

Patient Population and Study Design

¢ Study Design: Global, multicenter, randomized, double-blind, placebo-controlled Phase I trial.

e Patient Population: Adults with confirmed ES-SCLC who had disease progression during or after
first- or second-line chemotherapy and were eligible for topotecan. Key inclusion criteria included
ECOG Performance Status of 0-2 and adequate organ function.

¢ Randomization & Stratification: Patients were randomized to receive trilaciclib or placebo.
Randomization was stratified by ECOG PS (0/1 vs. 2) and sensitivity to first-line treatment (sensitive
vs. resistant) [1] [6].

Dosing and Administration

The clinical workflow for dosing and administration is critical and must be timed precisely, as shown below.

© 2026 Smolecule. All rights reserved. 4/8 Tech Support


https://www.smolecule.com/products/s545864?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7854399/
https://link.springer.com/article/10.1007/s12325-020-01538-0
https://www.smolecule.com/products/s545864?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7854399/
https://link.springer.com/article/10.1007/s12325-020-01538-0
https://www.smolecule.com/products/s545864?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Clinical Dosing and Administration Workflow
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e Drug Formulation: Trilaciclib is supplied as a lyophilized powder in single-use vials (300 mg). It
must be reconstituted with 20 mL of sterile 0.9% Sodium Chloride Injection, USP, to yield a
concentration of 15 mg/mL. The solution should be clear and colorless to pale yellow [7] [8].

¢ Dose Modifications: Dose adjustments were allowed for topotecan per standard guidelines based
on toxicity, but no dose modifications were permitted for trilaciclib itself [1] [3].
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Concomitant Medications & Supportive Care

e Supportive Care: In clinical trials, primary prophylactic administration of Granulocyte Colony-
Stimulating Factor (G-CSF) was prohibited in cycle 1 but allowed therapeutically in all cycles and
prophylactically in subsequent cycles. Erythropoiesis-Stimulating Agents (ESAs) and transfusions
were permitted as per institutional guidelines [1] [4].

Pharmacokinetic (PK) and Drug-Drug Interaction (DDI)
Assessments

Clinical DDI studies have characterized the interaction profile of trilaciclib.

o Effect of Trilaciclib on Other Drugs:

o Midazolam (CYP3A4 substrate): Coadministration had no clinically meaningful effect on
midazolam exposure [9] [10].

o Metformin (OCT2, MATE1/2K substrate): Trilaciclib statistically significantly increased
metformin plasma exposure (GMR 1.654) and decreased its renal clearance (GMR 0.633). This
suggests trilaciclib inhibits OCT2 and MATE transporters in the kidney. Concomitant use
warrants careful monitoring [9] [10].

o Topotecan (MATE1/2K substrate): Population PK modeling showed no significant effect of
trilaciclib on topotecan clearance, indicating no PK-based antagonism [9] [10].

o Effect of Other Drugs on Trilaciclib:

o Itraconazole (strong CYP3A4 inhibitor): Decreased trilaciclib exposure (AUC) by 14.0%
(GMR 0.860). This change is not considered clinically meaningful [9] [10].

o Rifampin (strong CYP3A4 inducer): Decreased trilaciclib exposure (AUC) by 17.3% (GMR
0.827). This change is not considered clinically meaningful [9] [10].

Safety and Tolerability Profile

Trilaciclib has a generally acceptable safety profile, with most adverse events (AEs) being mild to moderate

(Grade 1 or 2) [9] [8].

e Common Adverse Reactions (210%): Fatigue, hypocalcemia, hypokalemia, hypophosphatemia,
increased aspartate aminotransferase, headache, and pneumonia [2].

e Serious Adverse Reactions: Occurred in 30% of patients receiving trilaciclib across clinical trials,
including respiratory failure, hemorrhage, and thrombosis [2].

e Warnings and Precautions:
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o Injection-Site Reactions: Including phlebitis and thrombophlebitis, occurred in 21% of
patients. Most were mild to moderate; severe reactions require discontinuation [2].

o Acute Drug Hypersensitivity Reactions: Occurred in 6% of patients. Moderate reactions
require interruption, while severe or life-threatening reactions require permanent discontinuation

[2].

o Interstitial Lung Disease (ILD)/IPneumonitis: Has been reported with other CDK4/6 inhibitors.
Monitor for pulmonary symptoms; recurrent moderate or severe ILD/pneumonitis requires
permanent discontinuation [2].

o Embryo-Fetal Toxicity: Can cause fetal harm. Females of reproductive potential should use
effective contraception during and for at least 3 weeks after the final dose [8] [2].

Conclusion

The integration of trilaciclib as a premedication prior to topotecan represents a paradigm shift in the
management of ES-SCLC, moving from reactive supportive care to proactive myeloprotection. The
compiled data and protocols demonstrate that this approach significantly reduces multilineage
myelosuppression and its associated complications, improves patient quality of life, and enables more

consistent chemotherapy delivery without compromising antitumor efficacy.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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